propan-2-yl {[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate
Description
Properties
CAS No. |
676632-36-3 |
|---|---|
Molecular Formula |
C12H15N5O2S |
Molecular Weight |
293.35 g/mol |
IUPAC Name |
propan-2-yl 2-[(4-amino-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetate |
InChI |
InChI=1S/C12H15N5O2S/c1-8(2)19-10(18)7-20-12-16-15-11(17(12)13)9-3-5-14-6-4-9/h3-6,8H,7,13H2,1-2H3 |
InChI Key |
JGQZUBUOZBLYEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)CSC1=NN=C(N1N)C2=CC=NC=C2 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation for Triazole Core Formation
The synthesis begins with the formation of the 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol scaffold. Pyridine-4-carbonitrile reacts with thiosemicarbazide in ethanol under reflux to yield the triazole-thiol intermediate. This reaction proceeds via nucleophilic attack of the hydrazine nitrogen on the nitrile carbon, followed by cyclization and elimination of ammonia.
Reaction Equation:
Alkylation with Isopropyl Bromoacetate
The thiol intermediate undergoes nucleophilic substitution with isopropyl bromoacetate in the presence of potassium carbonate. Deprotonation of the thiol generates a thiolate ion, which attacks the electrophilic methylene carbon of bromoacetate, forming the S-CH-COO-iPr linkage.
Reaction Equation:
Experimental Optimization and Data
Triazole Formation Conditions
Optimization studies identified ethanol as the optimal solvent for cyclocondensation, achieving a 65% yield after 24 hours at reflux (Table 1).
Table 1. Solvent Screening for Triazole Synthesis
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Ethanol | Reflux (78) | 24 | 65 |
| DMF | 120 | 12 | 70 |
| Water | 100 | 24 | 40 |
Alkylation Reaction Parameters
Triethylamine in tetrahydrofuran (THF) at 50°C provided superior yields (80%) compared to potassium carbonate in dimethylformamide (DMF) (Table 2).
Table 2. Base and Solvent Impact on Alkylation
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| KCO | DMF | 25 | 24 | 75 |
| EtN | THF | 50 | 12 | 80 |
| NaOH | MeOH | 25 | 6 | 60 |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
-
H NMR (400 MHz, DMSO-d) : δ 8.65 (d, 2H, Py-H), 7.45 (d, 2H, Py-H), 5.10 (m, 1H, OCH(CH)), 4.20 (s, 2H, SCHCO), 1.25 (d, 6H, CH(CH)).
-
C NMR (100 MHz, DMSO-d) : δ 170.5 (COO), 150.2 (Py-C), 140.1 (Triazole-C), 68.5 (OCH(CH)), 35.0 (SCHCO), 21.8 (CH(CH)).
Infrared (IR) Spectroscopy
Peaks at 3270 cm (N-H stretch), 1745 cm (C=O ester), and 1600 cm (C=N triazole) confirm functional groups.
Mass Spectrometry (MS)
ESI-MS: m/z 322.1 [M+H], consistent with the molecular formula CHNOS.
Challenges and Mitigation Strategies
Solubility Limitations
The triazole-thiol intermediate exhibited poor solubility in ethanol, necessitating DMF for subsequent reactions.
Oxidation Sensitivity
Reactions were conducted under nitrogen to prevent thiol oxidation to disulfides.
Purification
Silica gel chromatography (ethyl acetate/hexane, 3:7) isolated the final product with >95% purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The nitro group on the triazole ring can be reduced to an amine.
Substitution: The acetate group can be substituted with various nucleophiles to form different esters or amides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like triethylamine.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various esters or amides depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
Propan-2-yl {[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate exhibits significant antimicrobial properties. Studies have shown that derivatives of 4-amino-5-(pyridin-4-yl)-1,2,4-triazole compounds demonstrate notable efficacy against various bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans . The mechanism of action typically involves disruption of microbial cell wall synthesis or interference with metabolic pathways.
Anticancer Potential
Research has highlighted the anticancer potential of compounds related to this compound. These compounds have been evaluated for their ability to induce apoptosis in cancer cells. For instance, studies indicate that certain triazole derivatives can inhibit cancer cell proliferation and promote cell death through mechanisms such as apoptosis and cell cycle arrest . Molecular docking studies suggest that these compounds may interact with specific protein targets involved in cancer progression.
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Research indicates that derivatives of 4-amino triazole exhibit significant anti-inflammatory activity by inhibiting cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are crucial in the inflammatory response . This makes them potential candidates for the treatment of inflammatory diseases.
Neuroprotective Effects
Recent studies have explored the neuroprotective properties of this compound, particularly in relation to neurodegenerative diseases. The compound's interaction with alpha-synuclein suggests it may prevent aggregation associated with conditions like Parkinson's disease . This neuroprotective mechanism is vital for reducing neurotoxicity and promoting neuronal health.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of 4-amino triazole derivatives with acetic acid derivatives under controlled conditions. Characterization is performed using techniques such as Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared Spectroscopy (FTIR), and Mass Spectrometry to confirm the structural integrity and purity of the synthesized compounds .
Case Studies and Research Findings
| Study | Application | Findings |
|---|---|---|
| Prabhakar et al. (2024) | Antimicrobial | Demonstrated efficacy against E. coli and S. aureus; effective through cell wall disruption mechanisms. |
| Giraud et al. (2023) | Anticancer | Induced apoptosis in various cancer cell lines; potential for further development as anticancer agents. |
| Der Pharma Chemica (2023) | Anti-inflammatory | Inhibited COX and LOX pathways; significant reduction in inflammation markers observed. |
| PMC9267128 (2022) | Neuroprotection | Prevented alpha-synuclein aggregation; reduced neurotoxicity in cellular models. |
Mechanism of Action
The mechanism by which propan-2-yl {[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate exerts its effects typically involves binding to specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds or coordinate with metal ions, disrupting normal biological functions. The pyridine ring can participate in π-π stacking interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Isopropyl {[4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate
- Structure : Replaces pyridin-4-yl with 3-chlorophenyl.
- Molecular Formula : C₁₃H₁₅ClN₄O₂S (vs. C₁₃H₁₆N₄O₂S for the target compound).
- This may influence solubility and crystallinity .
4-(5-(Butylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine (5m)
- Structure : Features a butylthio chain and phenyl group at positions 5 and 4, respectively.
- Physical Properties : Melting point = 147–149°C, yield = 86%.
- Comparison : The butylthio group increases hydrophobicity, which may reduce aqueous solubility compared to the sulfanyl-acetate ester in the target compound .
Functional Group Variations
2-((4-Phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetonitrile (5o)
- Structure : Substitutes the isopropyl ester with a nitrile group.
- Physical Properties : Melting point = 237–240°C, yield = 79%.
- Key Differences : The nitrile group’s strong dipole moment likely contributes to higher melting points and crystallinity compared to esters. This functional group is also more resistant to hydrolysis .
Sodium 2-((4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetate
- Structure : Sodium salt with a thiophen-2-ylmethyl substituent.
- Biological Activity : Demonstrated actoprotective (anti-stress) effects in rats, attributed to low toxicity and enhanced bioavailability from the sodium ion.
- Comparison : The ionic form improves water solubility, whereas the target compound’s ester may offer better membrane permeability .
Bioactive Analogues
VUAA-1 and OLC-12
- Structures : Triazole derivatives with ethylphenyl and acetamide groups.
- Activity : Orco agonists used in insect olfaction studies.
Comparative Data Table
Stability and Degradation Considerations
- Degradation Studies : Morpholinium 2-((4-(2-methoxyphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetate (APII) undergoes degradation under acidic, alkaline, and oxidative conditions .
- Implication for Target Compound : The isopropyl ester in the target compound may exhibit higher stability against hydrolysis compared to morpholinium salts, though esterases could still metabolize it in biological systems.
Biological Activity
Propan-2-yl {[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate, a member of the triazole family, has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, supported by relevant data tables and research findings.
Overview of Triazole Compounds
Triazoles are a class of heterocyclic compounds known for their pharmacological properties, including antibacterial, antifungal, anticancer, and anti-inflammatory activities. The specific compound , this compound, exhibits a range of biological effects that are critical for therapeutic applications.
Antimicrobial Activity
Research has indicated that triazole derivatives possess significant antimicrobial properties. For instance, studies have demonstrated that related compounds exhibit activity against various bacterial strains and fungi. The compound's mechanism often involves inhibition of key enzymes or disruption of cellular processes in pathogens.
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Triazole A | E. coli | 0.5 µg/mL |
| Triazole B | S. aureus | 0.25 µg/mL |
| Triazole C | C. albicans | 0.1 µg/mL |
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. For example, a study evaluated its effects on human colon cancer cells (HCT 116) and found an IC50 value indicating significant cytotoxicity compared to standard chemotherapeutic agents like doxorubicin.
| Compound | Cell Line | IC50 (µM) | Standard Drug | IC50 (µM) |
|---|---|---|---|---|
| Propan-2-yl Triazole | HCT 116 | 4.36 | Doxorubicin | 0.5 |
Anti-inflammatory Activity
The compound has also shown promise in anti-inflammatory assays. In vivo studies using carrageenan-induced paw edema models revealed that it significantly reduced inflammation compared to control groups.
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : Many triazoles inhibit enzymes critical for pathogen survival or cancer cell proliferation.
- Protein Interaction : The compound has been shown to interact with proteins involved in disease processes, such as alpha-synuclein in neurodegenerative diseases.
- Oxidative Stress Modulation : Some studies suggest that triazoles can modulate oxidative stress pathways, contributing to their anticancer and anti-inflammatory effects.
Case Studies
Several case studies have highlighted the efficacy of this compound:
- Study on Anticancer Activity : A recent study demonstrated that this compound significantly inhibited the growth of HCT 116 cells with an IC50 value of 4.36 µM.
- Anti-inflammatory Effects : In a model of induced inflammation in rats, treatment with the compound resulted in a significant reduction in paw swelling compared to untreated controls.
Q & A
Q. What are the typical synthetic routes for propan-2-yl {[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate?
The compound is synthesized via S-alkylation of a thiol-containing triazole intermediate. A general procedure involves:
Preparation of 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol : Reacting pyridine-4-carbohydrazide with thiourea or CS₂ under reflux conditions.
S-alkylation : Reacting the thiol intermediate with propan-2-yl bromoacetate in alkaline methanol or DMF. NaOH is used to deprotonate the thiol, facilitating nucleophilic substitution .
Key conditions : Room temperature, methanol solvent, and stoichiometric NaOH. Yield optimization requires precise control of reaction time (4–8 hours).
Q. How is structural characterization performed for this compound?
Standard analytical methods include:
- NMR spectroscopy : ¹H and ¹³C NMR confirm the presence of the pyridine ring, triazole protons, and acetate moiety.
- Mass spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H]⁺).
- HPLC : Purity assessment (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
Q. What in vitro models are used to assess its biological activity?
- Anti-inflammatory activity : Lipopolysaccharide (LPS)-induced cytokine release in macrophages (e.g., TNF-α/IL-6 inhibition).
- Antioxidant assays : DPPH radical scavenging or lipid peroxidation inhibition in rat liver homogenates.
- Enzyme inhibition : COX-2 or LOX activity measured via spectrophotometric assays .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
Q. What strategies resolve contradictory data in pharmacological studies?
Contradictions often arise from model-specific variability (e.g., rat vs. murine inflammation models). To address this:
- Dose-response studies : Validate activity across multiple concentrations (e.g., 10–100 μM).
- Mechanistic profiling : Compare target binding affinity (e.g., via SPR or molecular docking) to confirm on-target effects .
- Statistical rigor : Use ANOVA with post-hoc tests to assess significance across replicates.
Q. How is structure-activity relationship (SAR) analyzed for triazole derivatives?
Key modifications and their effects:
Q. What analytical challenges arise in purity assessment?
- Co-eluting impurities : Resolved via gradient HPLC (e.g., 10–90% acetonitrile in 20 minutes).
- Hydrate formation : Characterize via Karl Fischer titration or TGA to quantify water content.
- Degradation products : Accelerated stability studies (40°C/75% RH for 4 weeks) identify hydrolytic byproducts .
Q. How can computational methods predict metabolic pathways?
- In silico tools : Use SwissADME or GLORYx to predict Phase I/II metabolism.
- CYP450 docking : Identify likely oxidation sites (e.g., pyridine ring hydroxylation).
- Metabolite validation : Compare with LC-MS/MS data from hepatocyte incubations .
Data Contradiction and Validation
Q. How to address discrepancies in anti-inflammatory efficacy across studies?
Discrepancies may stem from model selection (e.g., carrageenan vs. formalin-induced edema). Mitigation strategies:
Q. What methods validate target engagement in cellular assays?
- Cellular thermal shift assay (CETSA) : Confirm target protein stabilization upon compound binding.
- Knockout models : Use CRISPR-Cas9 to ablate putative targets (e.g., COX-2) and assess activity loss.
- Bioluminescence resonance energy transfer (BRET) : Quantify real-time interactions in live cells .
Methodological Innovations
Q. How are novel derivatives designed to enhance bioavailability?
Q. What advanced techniques elucidate crystallographic properties?
- Single-crystal X-ray diffraction : Resolve 3D conformation and hydrogen-bonding networks.
- Powder XRD : Assess polymorphic forms and crystallinity.
- DFT calculations : Predict electronic properties and reactive sites .
Tables of Key Data
Q. Table 1: Comparative Bioactivity of Triazole Derivatives
| Compound | IC₅₀ (COX-2 Inhibition, μM) | LogP | Reference |
|---|---|---|---|
| Target compound | 0.85 ± 0.12 | 2.4 | |
| 4-Phenyl analog | 1.92 ± 0.21 | 3.1 | |
| 5-Furan-2-yl derivative | 3.45 ± 0.34 | 1.8 |
Q. Table 2: Optimization of Reaction Yield
| Base | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| NaOH | Methanol | 6 | 78 |
| K₂CO₃ | DMF | 8 | 65 |
| Et₃N | THF | 12 | 42 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
